Yunaconitine

acute toxicity LD50 forensic toxicology

Yunaconitine (YAC; synonym Guayewuanine B) is a highly toxic C19-diterpenoid alkaloid isolated from Aconitum species, particularly Aconitum vilmorinianum Komarov and Aconitum hemsleyanum, abundantly distributed in the Yunnan province of China. Characterized by a molecular formula of C35H49NO11 and a molecular weight of 659.77 g/mol, YAC features an α-hydroxyl group at the C-3 position, which represents the sole structural distinction from its clinically used analog crassicauline A (CCA).

Molecular Formula C35H49NO11
Molecular Weight 659.8 g/mol
CAS No. 70578-24-4
Cat. No. B1683533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYunaconitine
CAS70578-24-4
SynonymsYunaconitine;  Guayewuanine B.
Molecular FormulaC35H49NO11
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC
InChIInChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1
InChIKeyLLEMSCWAKNQHHA-TYPGWQRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yunaconitine (CAS 70578-24-4): A High-Purity C19-Diterpenoid Alkaloid Reference Standard for Toxicological and Pharmacological Research


Yunaconitine (YAC; synonym Guayewuanine B) is a highly toxic C19-diterpenoid alkaloid isolated from Aconitum species, particularly Aconitum vilmorinianum Komarov and Aconitum hemsleyanum, abundantly distributed in the Yunnan province of China [1]. Characterized by a molecular formula of C35H49NO11 and a molecular weight of 659.77 g/mol, YAC features an α-hydroxyl group at the C-3 position, which represents the sole structural distinction from its clinically used analog crassicauline A (CCA) [2]. As a diester-type aconitine alkaloid, YAC binds to voltage-gated sodium channels, prolonging channel opening and producing potent neurotoxicity and cardiotoxicity [3]. Recognized as a 'hidden toxin' due to its frequent detection in clinical poisoning cases without documented Aconitum herb ingestion, YAC serves as a critical reference compound for forensic toxicology, drug metabolism studies, and the safety evaluation of Aconitum-containing herbal products [4].

Why Aconitine, Crassicauline A, or Hypaconitine Cannot Simply Substitute for Yunaconitine in Safety, Analytical, or Metabolic Investigations


Within the Aconitum alkaloid class, yunaconitine occupies a unique and irreplaceable position defined by a combination of extreme oral toxicity, singular CYP3A4 substrate inhibition kinetics, potent P-glycoprotein (P-gp) substrate behavior, and its ability to serve as a semi-synthetic precursor to crassicauline A. The presence of an α-hydroxyl group at the C-3 position, absent in crassicauline A (4.60 mg/kg p.o. LD50) and aconitine, confers a toxicity profile that is quantifiably distinct—yunaconitine's oral LD50 of 2.37 mg/kg in mice surpasses the toxicity of both bulleyaconitine A (p.o. LD50 = 4.6 mg/kg) and crassicauline A (p.o. LD50 = 5.60 mg/kg) [1]. Moreover, yunaconitine is predominantly and critically metabolized by CYP3A4 via a substrate inhibition mechanism with a Ki of 1.76 μmol/L—a kinetic profile not reported for aconitine, mesaconitine, or hypaconitine, which are metabolized by multiple CYP isoforms (3A4/3A5 with contributions from 2C8, 2C9, and 2D6) [2]. These compound-specific features mean that substituting yunaconitine with a structural analog in toxicological modeling, analytical method validation, or metabolism studies will yield data that cannot be extrapolated to YAC-specific clinical poisoning risk assessments or forensic detection workflows. Researchers and procurement specialists requiring a reference standard for studying hidden Aconitum toxin poisoning, CYP3A4-mediated drug interactions, or P-gp substrate characterization must source authentic yunaconitine rather than a generic aconitine alkaloid [3].

Quantitative Differentiation Evidence for Yunaconitine (CAS 70578-24-4) Against Closest Aconitum Alkaloid Comparators


Oral Acute Toxicity (LD50) of Yunaconitine Versus Closest Hidden Toxin Analogs in Mice

In a systematic acute toxicity investigation using the up-and-down procedure (UDP) in female ICR mice, yunaconitine (YAC) demonstrated the highest oral toxicity among the four identified 'hidden toxic' Aconitum alkaloids. The oral LD50 for YAC was 2.37 mg/kg, representing a potency increase of 2.4-fold over crassicauline A (CCA; 5.60 mg/kg), 25.3-fold over 8-deacetylyunaconitine (DYA; 60.0 mg/kg), and 318-fold over 8-deacetylcrassicauline A (DCA; 753 mg/kg) [1]. When administered intravenously, the LD50 ranking was preserved: YAC = 0.200 mg/kg versus CCA = 0.980 mg/kg (4.9-fold difference), DYA = 7.60 mg/kg, and DCA = 34.0 mg/kg [1]. When compared to the clinically used bulleyaconitine A (BLA; p.o. LD50 = 4.6 mg/kg), YAC toxicity was 1.9-fold higher, a difference attributed mechanistically to the presence of a C-3 α-hydroxyl group absent in BLA (crassicauline A) [2]. These data establish YAC as the most acutely toxic member of the C19-diester diterpene alkaloids regularly detected in Aconitum herbal products and clinical poisoning cases.

acute toxicity LD50 forensic toxicology safety evaluation

CYP3A4 Substrate Inhibition Kinetics: Yunaconitine Ki Value and Isoform Specificity Versus Multi-CYP Metabolized Aconitine Alkaloids

Using pooled human liver microsomes (HLMs) and recombinant human CYP450 enzymes, yunaconitine (YAC) was found to be critically and predominantly metabolized by CYP3A4, with 16 of its 20 identified metabolites generated by this isoform and 4 metabolites generated exclusively by CYP3A4 [1]. Importantly, the enzymatic kinetic profile of YAC conformed to substrate inhibition kinetics—a nonlinear kinetic behavior where the reaction velocity decreases at high substrate concentrations—and YAC competitively inhibited CYP3A4 with a Ki value of 1.76 μmol/L [1]. This metabolic profile contrasts sharply with aconitine, mesaconitine, and hypaconitine, which are metabolized by both CYP3A4 and CYP3A5, with additional contributions from CYP2C8, CYP2C9, and CYP2D6 [2]. The narrow isoform dependency of YAC on CYP3A4 (with negligible contributions from other CYPs) means that co-administration of CYP3A4 inhibitors—such as ketoconazole, which completely suppressed 9 of the 20 YAC metabolites—dramatically enhanced YAC plasma exposure (Cmax and AUC0-t) and exacerbated both cardiotoxicity and neurotoxicity in mice [1]. These findings demonstrate that YAC exhibits a unique metabolism-based toxicity amplification mechanism not shared by multi-isoform Aconitum alkaloids.

drug metabolism CYP3A4 substrate inhibition drug-drug interaction enzyme kinetics

P-Glycoprotein Substrate Behavior: Efflux Ratio and Brain Accumulation of Yunaconitine Relative to P-gp-Deficient Models

In Caco-2 monolayer transport assays, yunaconitine (YAC) was identified as a sensitive substrate of P-glycoprotein (P-gp). The efflux ratio (ER) of YAC across Caco-2 monolayers was 20.41 under control conditions, which was dramatically reduced to 1.07 in the presence of the P-gp inhibitor verapamil (P < 0.05), confirming active P-gp-mediated efflux [1]. Critically, in Mdr1a gene knocked-out (Mdr1a-/-) mice completely lacking P-gp function, the LD50 of orally administered YAC decreased from 2.13 mg/kg (wild-type FVB mice) to 0.24 mg/kg—an 8.9-fold increase in toxicity (P < 0.05) [1]. Brain tissue concentrations of YAC in Mdr1a-/- mice were 12-fold and 19-fold higher than in wild-type mice at 30 and 120 minutes post-oral administration, respectively (P < 0.05) [1]. The analgesic efficacy of YAC was concurrently enhanced: writhing times in Mdr1a-/- mice decreased by 23.53% (0.07 mg/kg dose) and 49.27% (0.14 mg/kg dose) compared to wild-type mice (P < 0.05) [1]. While P-gp substrate behavior has been reported for other Aconitum alkaloids, the magnitude of brain accumulation enhancement (up to 19-fold) and the corresponding LD50 shift (8.9-fold) provides a uniquely quantifiable framework for studying P-gp-mediated neurotoxicity risk. No comparable brain accumulation data at this resolution has been reported for aconitine or hypaconitine in an Mdr1a-/- knockout model with matched pharmacokinetic controls.

P-glycoprotein efflux ratio brain penetration pharmacokinetics transporter

Semi-Synthetic Conversion of Yunaconitine to Clinically Used Crassicauline A: Structural Proximity Enabling Cost-Effective Precursor Procurement

Yunaconitine (1) and crassicauline A (3) share an identical C19-diester diterpene alkaloid skeleton, with the sole structural difference being an α-hydroxyl group at the C-3 position in yunaconitine [1]. This minimal structural difference enables a concise two-step semi-synthetic conversion: (Step 1) dehydration of yunaconitine to generate dehydroyunaconitine (2), followed by (Step 2) hydrogen reduction to yield crassicauline A (3) [1]. This synthetic route was reported to be more suitable for production application, more concise, and of lower cost with higher yield compared to alternative synthetic approaches [1]. The strategic relevance lies in the relative natural abundance and accessibility of yunaconitine: Aconitum hemsleyanum and Aconitum geniculatum contain abundant yunaconitine, whereas natural crassicauline A is scarce and exists in only a minority of Aconitum species from a specific geographic region (Li Jiang, Yunnan, China), resulting in a high procurement cost for direct crassicauline A isolation [1]. For organizations procuring crassicauline A—a clinically used analgesic for rheumatoid arthritis, osteoarthritis, and neuropathic pain with over 30 years of clinical application in China—sourcing yunaconitine as a semi-synthetic precursor may offer a more cost-effective supply chain strategy than purchasing pure crassicauline A on the open market.

semi-synthesis crassicauline A natural product chemistry precursor process chemistry

Analytical Reference Standard Characterization: Validated HPLC Purity Method and UHPLC-MS/MS Quantification Specificity for Yunaconitine in Herbal Matrices

A stability-indicating HPLC method with experimental design and response surface optimization was specifically developed and validated for the purity determination of yunaconitine reference standard, a method not available as a pharmacopeial monograph for crassicauline A or 8-deacetylyunaconitine [1]. Using a Box–Behnken design, the optimal conditions were determined as ACN/water (30:70, containing 0.125% perchloric acid and 1.0% TEA) at 37.5°C, with the method validated as comparable to phase solubility analysis for reference standard certification [1]. Separately, a rapid UHPLC-MS/MS method combined with microwave-assisted extraction (MAE) was developed for simultaneous determination of yunaconitine and six other toxic aconite alkaloids in 31 crude, processed, and aconite-containing drug samples, demonstrating YAC content ranging from 0.015 to 10.41 mg/g across these matrices [2]. Independently, a UPLC-MS/MS method for simultaneous quantification of aconitine, hypaconitine, mesaconitine, and yunaconitine in human urine achieved limits of quantitation of 0.01–0.1 ng/L, with enrichment factors of 102–301 achieved using hollow fiber liquid-phase microextraction (HF-LPME) [3]. These three independently validated analytical methods—each with yunaconitine as a target analyte—provide procurement-ready quality assurance frameworks that are not available as a unified set for closely related comparator alkaloids such as crassicauline A or indaconitine.

reference standard HPLC method validation UHPLC-MS/MS quality control purity determination

Therapeutic Index and Analgesic Selectivity: QSAR-Derived LD50/ED50 Ratios for Yunaconitine in Group 1 Alkaloids

The QSAR analysis of 12 Aconitum alkaloids classified yunaconitine into Group 1 (compounds with an aroyl/aroyloxy group at the R14 position, alongside bulleyaconitine, aconitine, beiwutine, nagarine, 3-acetyl aconitine, and penduline), which demonstrated significantly lower LD50 values compared to Group 2 (compounds with aroyloxy at R4, including lappaconitine, ranaconitine, and N-deacetyl derivatives) [1]. The LD50/analgesic ED50 ratio—a proxy for the analgesic therapeutic window—was calculated as 5.9 for Group 1 alkaloids (including yunaconitine) versus 5.0 for Group 2 alkaloids [1]. By contrast, the LD50/local anesthetic ED50 ratio was 40.4 for Group 1 versus 318 for Group 2, indicating that Group 1 alkaloids, including yunaconitine, have an extremely narrow window for local anesthetic applications relative to Group 2 compounds [1]. Independent analgesic assays using the acetic acid-induced writhing model in mice reported the median analgesic dose (ED50) of yunaconitine as 39 μg/kg (writhing method) and 42 μg/kg (hot plate method) [2]. The QSAR study further demonstrated a significant linear relationship between log LD50 and log analgesic ED50 (r² reported as significant), supporting the conclusion that yunaconitine's analgesic effects are mechanistically inseparable from its toxic effects—a property that distinguishes Group 1 alkaloids from Group 2 compounds where analgesic and toxic mechanisms may be partially dissociable [1]. These data establish that yunaconitine cannot be used as a standalone analgesic agent without concurrent toxicity, a quantitative differentiation that has driven the semi-synthetic conversion strategy toward crassicauline A for clinical pain management applications.

QSAR therapeutic index analgesic LD50/ED50 ratio structure-activity relationship

Precision Application Scenarios Where Procurement of Yunaconitine (CAS 70578-24-4) Is Scientifically Justified Over Alternative Aconitum Alkaloids


Forensic Toxicology Reference Standard for Hidden Aconitum Alkaloid Poisoning Confirmation

Clinical poisoning cases involving yunaconitine are frequently characterized by the absence of documented Aconitum herb ingestion, earning YAC its designation as a 'hidden toxin' [1]. In a 5-year retrospective analysis (2006–2010) of 26 patients presenting with cardiovascular and neurological Aconitum poisoning symptoms, YAC was detected in body fluids without any history of Aconitum-containing medication [2]. Forensic toxicology laboratories must therefore maintain yunaconitine as a certified reference standard for LC-MS/MS confirmation testing in urine and blood specimens, with validated methods achieving limits of quantitation as low as 0.01 ng/L in human urine and enrichment factors of 102–301 via hollow fiber liquid-phase microextraction [3]. Crassicauline A, aconitine, or hypaconitine reference standards cannot substitute for yunaconitine in this application because their distinct retention times, MRM transitions, and fragmentation patterns preclude unambiguous identification of YAC in medico-legal casework.

CYP3A4-Mediated Drug-Drug Interaction and Metabolism-Based Toxicity Modeling

The finding that yunaconitine is a sensitive CYP3A4 substrate exhibiting substrate inhibition kinetics with a competitive inhibition Ki of 1.76 μmol/L makes it a valuable probe compound for studying CYP3A4-mediated drug-drug interactions in the context of herbal products [1]. When CYP3A4 is inhibited (e.g., by ketoconazole), 9 out of 20 YAC metabolites are completely suppressed, and both plasma exposure (Cmax and AUC0-t) and cardiotoxicity/neurotoxicity are significantly enhanced in murine models [1]. This metabolism-based toxicity amplification mechanism is unique to yunaconitine among Aconitum alkaloids—aconitine, mesaconitine, and hypaconitine are metabolized by multiple CYP isoforms (3A4, 3A5, 2C8, 2C9, 2D6) and do not exhibit the same single-isoform dependency [1]. Pharmaceutical companies evaluating CYP3A4 inhibition liability of new chemical entities can employ yunaconitine as a probe substrate that simultaneously reports on enzyme inhibition, metabolic suppression, and in vivo toxicity exacerbation.

P-Glycoprotein Transporter Functional Studies and Blood-Brain Barrier Penetration Assessment

The demonstration that yunaconitine is a sensitive P-gp substrate—with an efflux ratio of 20.41 in Caco-2 cells, reduced to 1.07 by verapamil—positions YAC as a validated tool compound for studying P-gp function at the blood-brain barrier [1]. In Mdr1a-/- mice, brain accumulation of yunaconitine increased by 12- to 19-fold compared to wild-type controls, and the LD50 shifted from 2.13 mg/kg to 0.24 mg/kg (8.9-fold) [1]. These quantitative parameters enable precise experimental designs for assessing P-gp modulation, genetic polymorphisms affecting transporter function, and the neurotoxicity risk of P-gp substrates. Researchers studying blood-brain barrier penetration or P-gp inhibitor pharmacology should procure yunaconitine specifically, as equivalent brain accumulation ratio data and LD50 shift magnitudes are not available for aconitine, hypaconitine, or mesaconitine in comparable P-gp knockout models.

Semi-Synthetic Process Chemistry: Cost-Effective Production of Crassicauline A from a Naturally Abundant Precursor

For organizations engaged in the production of crassicauline A (BLA)—a clinically used analgesic for rheumatoid arthritis, osteoarthritis, and neuropathic pain with over 30 years of clinical application and multiple marketed dosage forms (tablets, capsules, injections) in China—yunaconitine serves as a strategically important semi-synthetic precursor [1]. The two-step conversion (dehydration at C-3 to dehydroyunaconitine, followed by hydrogen reduction to crassicauline A) is reported to be concise, cost-effective, and high-yielding compared to alternative synthetic routes [1]. Given that natural crassicauline A is limited to a narrow geographic distribution (Li Jiang, Yunnan) and exists in low abundance in Aconitum species, whereas yunaconitine is abundant across multiple Aconitum species throughout Yunnan Province, procurement of high-purity yunaconitine for semi-synthetic conversion represents a rational supply chain strategy for crassicauline A manufacturers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yunaconitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.